3-(N,4-dimethylphenylsulfonamido)-N-(3-ethylphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a compound would include its IUPAC name, common names, and structural formula. It might also include its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features of its molecular geometry.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Inhibition of Carbonic Anhydrases
Research has identified aromatic sulfonamides, including structures similar to 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethylphenyl)thiophene-2-carboxamide, as inhibitors of carbonic anhydrase (CA) isoenzymes. Such compounds show promise in modulating the activity of CAs, which play crucial roles in physiological processes like respiration, acid-base balance, and the formation of cerebrospinal fluid. Specifically, compounds in this category have demonstrated nanomolar half maximal inhibitory concentration (IC50) values against CA I, CA II, CA IV, and CA XII, highlighting their potential for therapeutic applications in conditions where CA modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Antiproliferative Activity Against Cancer Cell Lines
Novel thiophene derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antiproliferative activity. These studies have shown that certain thiophene and thienopyrimidine derivatives exhibit significant activity against cancer cell lines, such as breast and colon cancer cells. The findings suggest that modifications of the thiophene structure, including sulfonamide groups, could lead to potent anticancer agents, offering a pathway for the development of new therapeutic strategies (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Synthesis and Characterization of Polyamides
The synthesis and characterization of aromatic–aliphatic polyamides using thiophene derivatives have been explored, indicating the utility of such compounds in materials science. These polyamides, derived from thiophene structures similar to the compound , exhibit desirable properties such as high solubility in polar solvents, the ability to form transparent and flexible films, and stability at high temperatures. This research opens avenues for the application of thiophene derivatives in the development of new materials with potential uses in various industrial and technological domains (Ubale, Sagar, Maldar, & Birajdar, 2001).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.
properties
IUPAC Name |
N-(3-ethylphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-4-16-6-5-7-17(14-16)22-21(24)20-19(12-13-27-20)23(3)28(25,26)18-10-8-15(2)9-11-18/h5-14H,4H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMHXQRSEMXCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.